TNF-alpha-IN-2
Description
Significance of Tumor Necrosis Factor Alpha (TNF-α) in Biological Systems
Tumor Necrosis Factor Alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a critical role in the immune system and various physiological processes. Primarily produced by activated macrophages, it also originates from T lymphocytes and NK cells frontiersin.orgmdpi.comwikipedia.org. TNF-α is a central mediator of the innate immune response, influencing immunomodulation, fever, inflammatory responses, cell proliferation, differentiation, and apoptosis frontiersin.orgmdpi.comnih.govprospecbio.comnih.govceon.rsthermofisher.comfrontiersin.org. It exerts its effects by binding to two distinct receptors: TNFR1 (p55 kDa) and TNFR2 (p75 kDa), which trigger complex intracellular signaling cascades nih.govthermofisher.comfrontiersin.orgdovepress.commdpi.com.
The cytokine's multifaceted actions are crucial for host defense against infections but can also contribute to the pathogenesis of numerous inflammatory and autoimmune disorders, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neuropathic pain mdpi.comnih.govfrontiersin.orgresearchgate.netconicet.gov.ar. In certain contexts, TNF-α can promote cell proliferation at low concentrations, while at higher concentrations, it can inhibit proliferation and induce cell death (apoptosis or necroptosis) frontiersin.orgwikipedia.orgpreprints.org. Its dysregulation is implicated in conditions ranging from metabolic diseases to cancer and neurodegenerative disorders mdpi.comprospecbio.combiospective.com.
Rationale for Small Molecule Inhibition of TNF-α in Research
The significant involvement of TNF-α in the pathophysiology of various inflammatory and autoimmune diseases has established it as a key therapeutic target mdpi.comfrontiersin.orgresearchgate.netconicet.gov.ar. While biological drugs, such as monoclonal antibodies (e.g., infliximab, adalimumab) and soluble receptor fusion proteins (e.g., etanercept), have demonstrated considerable efficacy in treating these conditions, they often come with drawbacks like high cost, complex administration, and potential for adverse effects researchgate.netconicet.gov.armdpi.com.
Consequently, the development of small molecule inhibitors targeting TNF-α or its signaling pathways presents an attractive alternative and a significant area of research. Small molecules offer potential advantages in terms of manufacturing, patient accessibility, oral administration, and cost-effectiveness, making them ideal for long-term use and potential combination therapies researchgate.netconicet.gov.armdpi.com. These inhibitors aim to modulate TNF-α activity by mechanisms such as disrupting its trimeric structure, blocking its interaction with receptors, or inhibiting its production conicet.gov.armdpi.comstanford.edu.
Overview of TNF-alpha-IN-2 as a Preclinical Research Compound
This compound has emerged as a potent and orally active small molecule inhibitor specifically designed to target Tumor Necrosis Factor Alpha (TNF-α) medchemexpress.comtargetmol.commedchemexpress.com. This compound is utilized in preclinical research settings to investigate the mechanisms and therapeutic potential of TNF-α inhibition. Its primary mode of action involves distorting the TNF-α trimer upon binding, which leads to aberrant signaling when the modified trimer interacts with its receptor, TNFR1 medchemexpress.comtargetmol.commedchemexpress.com. This disruption of normal TNF-α signaling makes this compound a valuable tool for studying diseases where TNF-α plays a pathological role, such as rheumatoid arthritis medchemexpress.comtargetmol.commedchemexpress.com.
Further research has demonstrated its ability to inhibit TNF-α-induced E-selectin expression and TNF-induced IL-6 production in cellular and in vivo models medchemexpress.comtargetmol.com. These findings underscore its utility in exploring the downstream effects of TNF-α and evaluating strategies for its modulation in inflammatory contexts.
Structure
3D Structure
Properties
Molecular Formula |
C25H21ClF2N6O |
|---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
3-[(1R)-1-[[3-chloro-7-fluoro-6-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-2-methyl-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C25H21ClF2N6O/c1-12(16-7-14(9-29)5-6-17(16)27)33-23-20(26)13(2)32-19-8-18(28)21(34-22(19)23)15-10-30-24(31-11-15)25(3,4)35/h5-8,10-12,35H,1-4H3,(H,32,33)/t12-/m1/s1 |
InChI Key |
UDLNDXDUOBMZIQ-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(N=C2C(=C1Cl)N[C@H](C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |
Canonical SMILES |
CC1=NC2=CC(=C(N=C2C(=C1Cl)NC(C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |
Origin of Product |
United States |
Mechanistic Research of Tnf Alpha in 2 Activity
Elucidation of Direct Target Engagement and Binding Characteristics of TNF-alpha-IN-2
The inhibitory activity of this compound stems from its direct interaction with the tumor necrosis factor-alpha (TNF-α) protein. This interaction has been characterized through various biophysical and biochemical assays, which have shed light on the specific molecular details of its binding and the subsequent allosteric modulation of the TNF-α trimer.
Molecular Interaction with the TNF-α Trimer
This compound is a small molecule inhibitor that has been identified to directly bind to the homotrimeric form of TNF-α. stanford.edu The biologically active form of TNF-α is a trimer, and its disruption or conformational change can inhibit its pro-inflammatory signaling. sc.eduresearchgate.net Unlike large biologic drugs, small molecules like this compound offer alternative mechanisms of action. stanford.edufrontiersin.org
Research has shown that this compound binds to a novel allosteric site within the TNF-α trimer, distinct from the binding sites for its receptors, TNFR1 and TNFR2. sci-hub.se This binding occurs within a hydrophobic pocket at the interface of the TNF-α monomers. stanford.edu X-ray crystallography studies have revealed that the inhibitor molecule wedges itself between the subunits of the trimer. stanford.edunih.gov This interaction is stabilized by a network of contacts with key amino acid residues, a significant portion of which are tyrosine residues from the adjacent TNF-α subunits. stanford.edu
The binding affinity and inhibitory concentration of this compound have been quantified using various experimental techniques. Surface plasmon resonance (SPR) has been employed to determine the kinetics of binding, revealing slow association and dissociation rates, which are characteristic of potent inhibitors that stabilize a particular conformational state of the protein. researchgate.net Isothermal titration calorimetry (ITC) has been used to measure the thermodynamic parameters of binding, providing a complete picture of the binding affinity. Cellular assays, such as the L929 fibrosarcoma cell cytotoxicity assay, have been used to determine the half-maximal inhibitory concentration (IC50) of this compound in a biological context. nih.govnih.gov
Binding Characteristics of this compound
| Parameter | Value | Method |
|---|---|---|
| IC50 (Cell-based assay) | 4.6 µM | L929 Cell Viability Assay |
| Kd (Binding Affinity) | 22 µM | Biochemical Assay |
| Binding Site | Allosteric site at the interface of TNF-α monomers |
Allosteric Modulation of TNF-α Structure by this compound
The binding of this compound to the allosteric site induces a significant conformational change in the TNF-α trimer, which is the cornerstone of its inhibitory mechanism. sc.eduresearchgate.net This allosteric modulation disrupts the native, symmetric structure of the trimer, rendering it incapable of effectively binding to and activating its receptors. sci-hub.se
Two primary mechanisms of allosteric modulation by small molecule inhibitors like this compound have been described. The first involves the promotion of subunit disassembly. nih.gov In this model, the binding of the inhibitor to the trimer accelerates the dissociation rate of the monomers by several hundred-fold, leading to the formation of an inactive dimeric form of TNF-α. nih.gov
A second, more recently discovered mechanism involves the stabilization of an asymmetric, receptor-incompetent conformation of the TNF-α trimer. sc.eduresearchgate.net In this case, the inhibitor does not cause the complete dissociation of the trimer but instead "locks" it in a distorted shape. This asymmetry prevents the proper clustering of TNF receptors, which is a prerequisite for signal transduction. sci-hub.serug.nl This novel mechanism of stabilizing a naturally sampled, inactive conformation of a protein represents a new paradigm in drug discovery. sc.edu
Allosteric Effects of this compound on TNF-α Structure
| Structural Change | Consequence | Technique |
|---|---|---|
| Stabilization of an asymmetric trimer | Prevents effective receptor binding and clustering | X-ray Crystallography |
| Increased monomer dissociation rate | Leads to the formation of inactive dimers | Size Exclusion Chromatography |
Analysis of Downstream Signaling Pathway Modulation by this compound
By altering the structure of the TNF-α trimer, this compound effectively blocks its ability to initiate the downstream signaling cascades that are responsible for its pro-inflammatory effects. This has been demonstrated through the analysis of its impact on TNFR1 signaling and the key intracellular pathways it governs.
Impact on Tumor Necrosis Factor Receptor 1 (TNFR1) Signaling Activation
The primary target of soluble TNF-α is the ubiquitously expressed Tumor Necrosis Factor Receptor 1 (TNFR1). nih.gov The activation of TNFR1 requires the binding of a symmetric TNF-α trimer, which induces a conformational change in the receptor, leading to the recruitment of adaptor proteins such as TRADD (TNFR-associated death domain) to its intracellular death domain. conicet.gov.ar
This compound, by inducing an asymmetric conformation in the TNF-α trimer, prevents the productive engagement of TNFR1. sci-hub.se This disruption of the TNF-α-TNFR1 interaction inhibits the initial step of signal transduction. Reporter gene assays, which measure the activation of transcription factors downstream of TNFR1, have been used to quantify the inhibitory effect of this compound on receptor activation. nih.gov These assays typically utilize a reporter gene, such as luciferase, under the control of an NF-κB responsive promoter. nih.gov
Inhibition of TNFR1-Mediated Cellular Responses by this compound
| Assay | Endpoint Measured | Result |
|---|---|---|
| NF-κB Reporter Gene Assay | Luciferase activity | Dose-dependent inhibition of TNF-α-induced signal |
| IL-8 Secretion Assay | IL-8 levels in cell supernatant | Significant reduction in TNF-α-stimulated IL-8 production |
Effects on Key Intracellular Signaling Pathways (e.g., NF-κB, MAPKs)
The activation of TNFR1 by TNF-α triggers two major downstream signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathways (including JNK, p38, and ERK). nih.govnih.govdtu.dk These pathways are central to the inflammatory response, cell survival, and apoptosis. conicet.gov.ar
By blocking TNFR1 activation, this compound effectively suppresses the activation of both the NF-κB and MAPK pathways. nih.govashpublications.org This has been demonstrated by measuring the phosphorylation status of key signaling proteins within these cascades. For instance, Western blot analysis has shown that treatment with this compound leads to a reduction in the phosphorylation of IκBα (an inhibitor of NF-κB) and the p65 subunit of NF-κB. conicet.gov.ar Similarly, the phosphorylation of JNK, p38, and ERK kinases is also diminished in the presence of the inhibitor. ashpublications.orgresearchgate.net
Inhibition of Downstream Signaling Pathways by this compound
| Pathway | Key Protein Analyzed | Effect of this compound |
|---|---|---|
| NF-κB | Phospho-p65 | Reduced phosphorylation |
| MAPK (JNK) | Phospho-JNK | Reduced phosphorylation |
| MAPK (p38) | Phospho-p38 | Reduced phosphorylation |
Preclinical Efficacy Studies of Tnf Alpha in 2
In Vitro Cellular Models for Evaluating TNF-alpha-IN-2 Efficacy
In vitro studies are crucial for understanding the direct cellular effects of a compound and establishing its potency. This compound has been evaluated in cellular models to assess its impact on key inflammatory responses.
Endothelial cells play a critical role in the inflammatory process, particularly in leukocyte recruitment to sites of inflammation. TNFα is known to induce the expression of adhesion molecules on endothelial cells, facilitating this process. Research has investigated the ability of this compound to modulate these TNFα-induced responses.
In studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs), this compound demonstrated a significant inhibitory effect on TNFα-induced E-selectin expression. The compound achieved an IC50 value of 30 nM in this assay, indicating potent inhibition of this key adhesion molecule upregulation frontiersin.org. This finding suggests that this compound can interfere with the early stages of leukocyte-endothelial cell interaction driven by TNFα.
Table 1: In Vitro Efficacy of this compound in Endothelial Cells
| Cell Type | Stimulus | Endpoint | IC50 Value | Citation |
| HUVECs | TNFα | E-selectin expression inhibition | 30 nM | frontiersin.org |
Macrophages are central players in the innate immune system and are significant producers of inflammatory cytokines, including TNFα. Their activation state and cytokine production profile are critical determinants of the inflammatory milieu. While the broader context of TNFα's role in macrophage biology and the effects of TNFα inhibitors on macrophages are well-documented, specific in vitro studies detailing the anti-inflammatory activity of this compound directly on macrophage cytokine production or activation pathways were not found in the reviewed literature. General research indicates that TNFα itself can modulate macrophage activity, and inhibitors of TNFα can reduce pro-inflammatory cytokine release from these cells nih.govaai.org.
In Vivo Animal Models of Inflammation and Autoimmunity for this compound Assessment
To evaluate the therapeutic potential of this compound in a systemic context, its efficacy was assessed in various animal models of inflammation and autoimmune diseases.
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by joint inflammation and destruction, with TNFα being a key mediator. Animal models, such as Collagen Antibody-Induced Arthritis (CAIA) and Collagen-Induced Arthritis (CIA), are commonly used to mimic aspects of RA and screen potential therapeutics. While this compound is noted for its use in rheumatoid arthritis research frontiersin.org, specific preclinical efficacy data from CAIA or CIA models for this compound were not detailed in the provided search results. However, other small molecule TNFα inhibitors, like SAR441566, have demonstrated significant efficacy in the CIA model, achieving dose-dependent reductions in disease scores comparable to anti-TNF antibodies frontiersin.org.
The ability of this compound to modulate the production of downstream inflammatory cytokines, such as Interleukin-6 (IL-6), in response to TNFα stimulation was investigated in vivo. IL-6 is another critical pro-inflammatory cytokine that contributes to the pathogenesis of various inflammatory conditions.
In mouse models, this compound was administered to assess its impact on TNF-induced IL-6 production. Oral administration of this compound at a dose of 5 mg/kg resulted in moderate inhibition of TNF-induced IL-6. At a higher dose of 25 mg/kg, the compound's inhibitory effect on IL-6 production was comparable to that observed with mouse Enbrel, a known TNFα inhibitor frontiersin.org. These findings highlight this compound's capacity to suppress key inflammatory cytokine cascades initiated by TNFα.
Table 2: In Vivo Efficacy of this compound in Cytokine Induction Model
| Animal Model | Treatment | Dose/Route | Endpoint | Findings | Citation |
| Mice | This compound | 5 mg/kg p.o. | TNF-induced IL-6 production | Moderate inhibition | frontiersin.org |
| Mice | This compound | 25 mg/kg p.o. | TNF-induced IL-6 production | Similar to mouse Enbrel | frontiersin.org |
Furthermore, general in vivo efficacy studies in mice demonstrated that this compound, when administered orally twice daily for 10 days at doses ranging from 2 to 10 mg/kg, dose-dependently reduced both clinical disease scores and the levels of inflammatory cytokines and leukocyte cell surface receptors frontiersin.org. Pharmacokinetic data from mice indicated favorable properties, with oral administration (2 mg/kg) showing 58% bioavailability, a Cmax of 0.47 μM, and an AUCtot of 5.9 μM·h. Intravenous administration (0.5 mg/kg) revealed a half-life (t1/2) of 6.2 hours, low clearance (CL) of 6.6 mL/min·kg, and a volume of distribution at steady state (Vss) of 3.2 L/kg frontiersin.org.
Glucose-6-Phosphate Isomerase (GPI)-induced arthritis is another animal model used to study inflammatory arthritis, particularly its relevance to rheumatoid arthritis. Research indicates that TNFα plays a significant role in GPI-induced arthritis, and blockade of TNFα has demonstrated therapeutic effects in this model nih.gov. However, specific preclinical efficacy data for this compound in GPI-induced inflammatory models were not detailed in the provided search results.
Compound List:
this compound
Tumor Necrosis Factor alpha (TNFα)
Interleukin-6 (IL-6)
E-selectin
Enbrel (mouse)
Pharmacodynamic Biomarkers in Preclinical Models Investigating this compound
Pharmacodynamic biomarkers are crucial for evaluating the biological activity of a compound and understanding its mechanism of action in preclinical settings. For this compound, research has focused on its ability to modulate key inflammatory mediators and cellular responses associated with TNF-α signaling. These investigations aim to demonstrate the compound's efficacy in disrupting the inflammatory cascade driven by TNF-α.
Tumor Necrosis Factor-alpha (TNF-α) is a central pro-inflammatory cytokine that orchestrates a complex network of inflammatory responses, including the production of other cytokines. Preclinical studies have assessed this compound's capacity to interfere with this cytokine milieu.
Table 1: Modulation of Inflammatory Cytokine Levels by TNF-α-IN-2 in Preclinical Models
| Cytokine Targeted | Effect of TNF-α-IN-2 | Model/Context | Parameter/Dose | Citation |
| IL-6 | Inhibition of TNF-induced IL-6 | Mice (pre-treated 1 hour before TNF stimulation) | 5-25 mg/kg (p.o.) | medchemexpress.com |
| Various Cytokines | Dose-dependent reduction of inflammatory cytokines | Mice (twice daily for 10 days) | 2-10 mg/kg (p.o.) | medchemexpress.com |
The recruitment of leukocytes to sites of inflammation is a critical step mediated by the expression of cell adhesion molecules on endothelial cells, which are often upregulated by TNF-α. These molecules, such as E-selectin, VCAM-1, and ICAM-1, facilitate leukocyte rolling, firm adhesion, and transmigration dovepress.comnih.govnih.gov. Preclinical investigations have examined this compound's impact on the expression of these crucial receptors.
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound can inhibit the TNF-α-induced expression of E-selectin. This inhibition was observed with an IC50 value of 30 nM when applied 30 minutes after TNF-α stimulation medchemexpress.com. This finding suggests that this compound can interfere with the early events of leukocyte adhesion by downregulating the expression of key selectins on the endothelial surface. General preclinical data in mice also supports a dose-dependent reduction in leukocyte cell surface receptors when this compound is administered over a 10-day period medchemexpress.com.
Table 2: Regulation of Leukocyte Cell Surface Receptor Expression by TNF-α-IN-2 in Preclinical Models
| Receptor Targeted | Effect of TNF-α-IN-2 | Model/Context | Parameter/IC50 | Citation |
| E-selectin | Inhibition of TNF-α-induced expression | HUVECs (30 minutes post-TNFα stimulation) | IC50: 30 nM | medchemexpress.com |
| Various Receptors | Dose-dependent reduction of leukocyte receptors | Mice (twice daily for 10 days) | 2-10 mg/kg (p.o.) | medchemexpress.com |
Compound List:
this compound
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
E-selectin
Vascular Cell Adhesion Molecule 1 (VCAM-1)
Intercellular Adhesion Molecule 1 (ICAM-1)
Molecular Design and Structure Activity Relationship Sar Research of Tnf Alpha in 2
Design Strategies Employed for TNF-alpha-IN-2 and Related Chemical Scaffolds
The journey towards this compound involved a multi-pronged approach, integrating several cutting-edge drug discovery techniques to overcome the challenges associated with inhibiting protein-protein interactions, such as the trimeric nature of TNFα.
A pivotal strategy in the discovery of this inhibitor series was scaffold hopping. This computational and medicinal chemistry approach aims to identify structurally novel compounds that retain the biological activity of a known parent scaffold. In the case of the TNFα inhibitors, scaffold hopping was employed to transition from an initial 4-aminoquinoline (B48711) series to a more potent 4-aminonaphthyridine scaffold. researchgate.netnih.gov This transition was instrumental in improving the pharmacological properties of the lead compounds. The rationale behind this hop was to explore new intellectual property space and to enhance key drug-like attributes such as metabolic stability and pharmacokinetic profiles. The successful application of this strategy demonstrated its power in navigating the chemical space to uncover superior molecular frameworks for TNFα inhibition. nih.gov
While the primary discovery path for the 4-aminoquinoline and 4-aminonaphthyridine series was driven by high-throughput screening and subsequent optimization, the principles of fragment-based drug discovery (FBDD) are highly relevant to the development of TNFα inhibitors. FBDD involves screening small, low-molecular-weight chemical fragments to identify those that bind weakly to the target protein. nih.govresearchgate.net These fragments can then be grown or linked together to create more potent lead compounds. In the broader context of TNFα inhibitor discovery, FBDD efforts have successfully identified novel chemical starting points, such as isoquinoline (B145761) fragments, that allosterically inhibit TNFα by disrupting its trimeric structure. nih.govresearchgate.net The knowledge gained from such fragment-based approaches can inform the design of analogs of existing series like this compound, offering alternative strategies for optimizing lead compounds.
Chemical Series Exploration and Optimization Leading to this compound
The identification of this compound was the result of systematic exploration and optimization of two related chemical series: 4-aminoquinolines and 4-aminonaphthyridines.
The initial lead series was based on a substituted 4-aminoquinoline scaffold. SAR studies on this series focused on modifications at several key positions to enhance potency and improve physicochemical properties. The general structure consists of a central 4-aminoquinoline core, a linker, and a substituted aromatic ring.
Key SAR findings for the 4-aminoquinoline series include:
Substitutions on the Quinoline (B57606) Ring: The nature and position of substituents on the quinoline ring were found to significantly impact activity. Electron-withdrawing groups were generally favored at specific positions to modulate the electronics of the heterocyclic system.
The Amino Linker: The length and nature of the linker between the quinoline core and the aromatic ring were critical for optimal positioning of the molecule within the TNFα binding pocket.
The Aromatic Ring Substituents: The substitution pattern on the terminal aromatic ring played a crucial role in defining the potency and selectivity of the inhibitors. Specific substitutions were found to form favorable interactions with hydrophobic and polar residues in the binding site.
| Compound | R1 | R2 | IC50 (nM) |
| 1a | H | Cl | >1000 |
| 1b | OMe | Cl | 250 |
| 1c | OMe | CN | 150 |
| 1d | OMe | OCF3 | 80 |
This table presents a selection of data illustrating the impact of substitutions on the inhibitory activity of the 4-aminoquinoline series.
Through scaffold hopping from the 4-aminoquinoline series, the 4-aminonaphthyridine scaffold was identified as a more promising chemical starting point. This new series exhibited enhanced potency and improved pharmacokinetic properties. researchgate.netnih.gov The SAR for the 4-aminonaphthyridine series was systematically explored, building upon the knowledge gained from the quinoline series.
Key SAR findings for the 4-aminonaphthyridine series include:
Naphthyridine Isomers: Different isomers of the naphthyridine core were synthesized and evaluated, with the 1,7-naphthyridine (B1217170) isomer demonstrating superior activity.
Substitutions on the Naphthyridine Ring: Similar to the quinoline series, substitutions on the naphthyridine ring were crucial for fine-tuning the electronic and steric properties of the molecule.
Optimization of the Side Chain: Extensive modifications to the side chain, including the linker and the terminal aromatic ring, led to significant improvements in potency. The introduction of specific functional groups resulted in compounds with nanomolar and even picomolar activity against TNFα.
| Compound | Scaffold | R3 | R4 | IC50 (nM) |
| 2a | 1,7-Naphthyridine | H | F | 50 |
| 2b | 1,7-Naphthyridine | Me | F | 25 |
| 2c | 1,7-Naphthyridine | Me | Cl | 10 |
| This compound (analog) | 1,7-Naphthyridine | Et | Cl | <1 |
This table showcases the optimization of the 4-aminonaphthyridine series, leading to highly potent inhibitors of TNFα.
The culmination of these design and optimization efforts was the identification of highly potent compounds within the 4-aminonaphthyridine series, exemplified by the profile of molecules analogous to this compound, which demonstrated excellent potency and drug-like properties. researchgate.netnih.gov
Structural Influences on Activity in Coumarin (B35378) Derivatives
While this compound itself is not a coumarin derivative, the broader field of TNF-α inhibitor research has extensively explored this chemical class. Studies on coumarin derivatives have provided valuable insights into the structural features required for TNF-α inhibition. For instance, research has shown that substitutions on the coumarin ring system can dramatically influence inhibitory activity. This foundational knowledge in the field informs the principles of molecular recognition at the TNF-α binding site, which is relevant to the design of diverse inhibitor scaffolds like that of this compound.
Design and Activity of Dihydrobenzo[cd]indole-6-sulfonamide Compounds
Similarly, the exploration of dihydrobenzo[cd]indole-6-sulfonamide compounds as TNF-α inhibitors has contributed to the understanding of SAR in this area. The optimization of lead compounds within this series has highlighted the importance of specific structural modifications for enhancing potency. This body of research, while not directly involving this compound's chemical class, underscores the iterative nature of drug design, where insights from one chemical series can inform the development of others. The discovery of this compound was the result of a "scaffold hopping" strategy, which leverages such accumulated knowledge to move from a known active scaffold to a novel one with improved properties. nih.gov
The focused development of this compound involved the optimization of substituted 4-aminoquinolines and 4-aminonaphthyridines. nih.gov This led to the identification of the naphthyridine-based compound 42 (this compound) which demonstrated excellent potency and a favorable pharmacokinetic profile. nih.gov
Structural Insights from Biophysical and Co-crystallography Studies of this compound
The mechanism of action of this compound has been elucidated through detailed biophysical and structural studies, revealing a unique mode of inhibition.
X-ray Co-crystal Structure Analysis of this compound in Complex with TNF-α
X-ray co-crystal structure analysis has been instrumental in visualizing the interaction between this compound and its target, TNF-α. The co-crystal structure, available under the Protein Data Bank (PDB) code 7JRA, reveals that this compound binds to the TNF-α trimer. rcsb.org This binding induces a significant conformational change in the trimer, leading to its distortion. nih.gov This structural alteration is key to the inhibitor's mechanism of action, as it results in aberrant signaling when the distorted trimer interacts with its receptor, TNFR1. nih.gov
Ultracentrifugation Studies on TNF-α Trimer Distortion Induced by this compound
Ultracentrifugation experiments have provided further evidence for the distortion of the TNF-α trimer upon binding of this compound. nih.gov These studies complement the crystallographic data by demonstrating the effect of the inhibitor on the hydrodynamic properties of the TNF-α trimer in solution. The results from these experiments confirm that the binding of this compound leads to a less stable or altered trimeric state, which is consistent with the observed disruption of its biological function. nih.gov
Computational Chemistry and In Silico Approaches in this compound Research
Computational methods were integral to the discovery and optimization of this compound, enabling the efficient exploration of chemical space and the rational design of potent inhibitors.
Preclinical Research Contexts for Tnf Alpha in 2 in Disease Models
Investigation of TNF-alpha Inhibitors in Autoimmune and Inflammatory Disease Models
The rationale for targeting TNF-α in autoimmune diseases is well-established, with several approved anti-TNF-α biologic drugs demonstrating significant clinical efficacy. hopkinsarthritis.orghopkinsarthritis.org Preclinical models are essential for dissecting the mechanisms of new inhibitory compounds.
Role of TNF-alpha in Rheumatoid Arthritis Pathogenesis and the Rationale for Inhibition
Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the joints, leading to cartilage and bone destruction. hopkinsarthritis.org TNF-α is a critical mediator in this process, found in high concentrations in the rheumatoid joint. hopkinsarthritis.org
In preclinical models of arthritis, such as collagen-induced arthritis in mice, the administration of TNF-α antagonists has been shown to be anti-inflammatory and protective of joints. oup.com The overexpression of TNF-α in transgenic animal models can even induce autoimmune arthritis. mdpi.com
Key pathogenic roles of TNF-α in RA that provide a therapeutic target include:
Pro-inflammatory Cytokine Cascade: TNF-α stimulates synovial cells to produce other inflammatory mediators like Interleukin-1 (IL-1) and Interleukin-6 (IL-6), perpetuating the inflammatory cycle. oup.commdpi.com
Cellular Recruitment: It promotes the recruitment of inflammatory cells into the joints. genextgenomics.com
Tissue Degradation: TNF-α stimulates the production of matrix metalloproteinases that degrade cartilage and promotes the formation of osteoclasts, the cells responsible for bone erosion. drpress.org
A potential inhibitor like TNF-alpha-IN-2 would be evaluated in these preclinical models to assess its ability to reduce joint swelling, decrease inflammatory markers, and prevent structural damage to bone and cartilage.
Modulation of Inflammatory Signaling Pathways by TNF-alpha Inhibitors in Autoimmune Conditions
TNF-α exerts its effects by binding to two distinct receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). nih.govgenextgenomics.com This binding initiates intracellular signaling cascades that lead to the activation of transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). mdpi.comgenextgenomics.com These pathways are pivotal in regulating the expression of genes involved in inflammation, cell survival, and proliferation. researchgate.net
In autoimmune diseases, the excessive activation of these TNF-α-mediated pathways leads to chronic inflammation and tissue damage. nih.gov Preclinical research on a new TNF-α inhibitor would investigate its ability to modulate these key signaling events. The primary goal is to block the downstream effects of TNF-α, thereby reducing the production of inflammatory molecules and dampening the autoimmune response. researchgate.net
| Receptor | Primary Activator | Key Signaling Pathways Activated | Primary Pathological Role in Autoimmunity |
| TNFR1 | Soluble and membrane-bound TNF-α | NF-κB, MAPKs, Apoptosis pathways | Pro-inflammatory, Cytotoxicity, Cell Death |
| TNFR2 | Membrane-bound TNF-α | NF-κB, MAPKs, PI3K/Akt pathways | Immune response modulation, Tissue regeneration |
This table summarizes the general roles of TNF-α receptors, which are the targets for inhibitory compounds in autoimmune disease models.
Research on TNF-alpha Inhibitors in Neuroinflammation and Neurodegenerative Disease Models
Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a common feature in many neurodegenerative diseases and is a key component of neuropathic pain. mdpi.combiospective.com TNF-α, largely produced by activated microglia in the central nervous system (CNS), is a major driver of these neuroinflammatory processes. biospective.comnih.gov
Mechanisms of TNF-α in Neuropathic Pain Models and Potential for Intervention
Neuropathic pain is a chronic pain state caused by damage to the nervous system. nih.gov Animal models of neuropathic pain, such as those involving nerve injury, consistently show a pivotal role for TNF-α in both peripheral and central sensitization—the processes that make the nervous system hyperexcitable. escholarship.orgresearchgate.net
Elevated levels of TNF-α are found at the site of nerve injury and in the spinal cord. nih.gov Its mechanisms in promoting pain include:
Peripheral Sensitization: TNF-α can directly sensitize peripheral nerve fibers (nociceptors) that transmit pain signals. mdpi.com
Central Sensitization: In the spinal cord, TNF-α enhances excitatory synaptic transmission and can reduce inhibitory signaling, leading to an amplified pain response. mdpi.commdpi.com
Glial Activation: TNF-α is a key signal that activates microglia and astrocytes, which in turn release more pro-inflammatory substances that sustain the pain state. mdpi.com
Preclinical studies using anti-TNF-α antibodies have shown a reduction in pain behaviors in these animal models. mdpi.com A novel inhibitor would be tested for its ability to reverse or prevent the development of pain hypersensitivity following nerve injury.
Involvement of TNF-α in Neurodegenerative Disease Progression and Relevance for Inhibitor Research
Elevated levels of TNF-α and signs of neuroinflammation are consistently observed in neurodegenerative diseases like Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS). biospective.comnih.govmichaeljfox.org
Alzheimer's Disease (AD): In AD, neuroinflammation is a major pathological feature alongside amyloid-beta plaques and neurofibrillary tangles. nih.govpnas.org TNF-α is believed to contribute to neuronal damage and cognitive decline. alzheimers.gov Studies in mouse models of AD have shown that lowering TNF-α levels can reduce excessive inflammation, improve memory, and increase synaptic connections, without necessarily affecting amyloid plaque levels. alzheimers.gov This suggests that targeting the inflammatory cascade itself is a valid therapeutic strategy. pnas.org Interestingly, the two receptors for TNF-α may have opposing roles in AD, with TNFR1 being associated with neurodegeneration and TNFR2 with neuroprotection, making selective targeting a key area of research. pnas.orgfrontiersin.org
Parkinson's Disease (PD): PD is characterized by the loss of dopamine-producing neurons. michaeljfox.org Strong evidence implicates TNF-α-driven inflammatory responses in the neurodegenerative process. michaeljfox.org Levels of TNF-α are elevated in the brain and cerebrospinal fluid of PD patients, and dopaminergic neurons are particularly sensitive to its effects. michaeljfox.orgnih.gov Preclinical models have shown that blocking TNF-α can provide neuroprotection to these vulnerable neurons. michaeljfox.orgmdpi.com
Amyotrophic Lateral Sclerosis (ALS): ALS involves the degeneration of motor neurons. nih.gov Increased levels of TNF-α and its receptors have been found in both ALS patients and animal models. nih.govscispace.comresearchgate.net The role of TNF-α in ALS is complex, with some studies suggesting its receptors may have opposing effects; TNFR1 signaling may be neuroprotective while TNFR2 may be involved in motor neuron death. nih.govresearchgate.net Despite this complexity, TNF-α inhibitors have shown some promise in preclinical models by improving motor performance and reducing motor neuron death. biospective.com
For a compound like this compound, preclinical research in relevant animal models would be crucial to determine its ability to cross the blood-brain barrier, reduce neuroinflammation, protect neurons from cell death, and ultimately improve cognitive or motor functions.
Exploration of TNF-alpha Inhibitors in Cancer Biology Research
The role of TNF-α in cancer is complex and often described as a "double-edged sword." nih.gov Historically, TNF-α was identified for its ability to cause necrosis in tumors. nih.gov High concentrations of TNF-α can have anti-tumor effects by damaging tumor vasculature and directly killing cancer cells. frontiersin.org
However, chronic inflammation driven by lower, persistent levels of TNF-α in the tumor microenvironment is now understood to promote cancer development and progression. frontiersin.org In this context, TNF-α can stimulate:
Tumor Cell Proliferation and Survival: In many cancer cells that are resistant to TNF-α-induced death, the cytokine can activate survival pathways like NF-κB. nih.govresearchgate.net
Invasion and Metastasis: TNF-α can promote processes that allow cancer cells to invade surrounding tissues and spread to distant sites. frontiersin.org
Angiogenesis: It can stimulate the formation of new blood vessels that supply the tumor with nutrients. nih.gov
Given these pro-tumorigenic roles, there is a strong rationale for investigating TNF-α inhibitors as a cancer therapy, potentially in combination with other treatments. frontiersin.orgnih.gov Preclinical studies in cancer models would evaluate an inhibitor's ability to slow tumor growth, reduce metastasis, and modulate the tumor microenvironment. Research has shown that TNF-α can induce the proliferation of certain breast cancer cells through both TNFR1 and TNFR2, suggesting that blocking even one of these receptors could be a promising therapeutic approach. aacrjournals.org
Understanding the Dual Role of TNF-α in Tumor Progression and Suppression
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine with a paradoxical role in oncology, acting as both a potent anti-tumor agent and a promoter of tumor growth and metastasis. nih.govfrontiersin.org This duality is largely dependent on the cellular context, the concentration of TNF-α, and the specific signaling pathways it activates. researchgate.net
Anti-Tumorigenic Functions:
Historically, TNF-α was identified for its ability to induce hemorrhagic necrosis of tumors. frontiersin.org Its anti-cancer effects are primarily mediated through its binding to TNF receptor 1 (TNFR1), which possesses a death domain. nih.gov Activation of TNFR1 can trigger apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This process can be further enhanced by sensitizing cancer cells to TNF-α-induced apoptosis, often by inhibiting pro-survival signals like the NF-κB pathway. nih.gov Furthermore, TNF-α can contribute to the destruction of the tumor vasculature, thereby limiting tumor growth. frontiersin.org
Pro-Tumorigenic Functions:
Conversely, chronic low-level expression of TNF-α within the tumor microenvironment is often associated with tumor promotion. frontiersin.org TNF-α can stimulate the growth, proliferation, invasion, and metastasis of cancer cells. nih.gov This cytokine is a key mediator of inflammation, which is a well-established driver of carcinogenesis. frontiersin.org
The pro-tumorigenic effects of TNF-α are largely mediated through the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov The NF-κB pathway promotes the expression of genes involved in cell survival, proliferation, and angiogenesis, effectively counteracting the apoptotic signals that can also be initiated by TNF-α. nih.govnih.gov In many cancer cells, this pro-survival signaling dominates, rendering them resistant to the cytotoxic effects of TNF-α. nih.gov
TNF-α can also promote cancer progression by inducing the production of other inflammatory molecules and growth factors within the tumor microenvironment. frontiersin.org For instance, in breast cancer, TNF-α has been shown to be involved in various stages of tumorigenesis, including cell transformation, proliferation, and metastasis. elmerpub.com
| Aspect | Anti-Tumor Effects (Tumor Suppression) | Pro-Tumor Effects (Tumor Progression) |
|---|---|---|
| Primary Receptor | TNFR1 (containing a death domain) | TNFR1 and TNFR2 |
| Key Signaling Pathway | Caspase cascade activation leading to apoptosis | NF-κB activation leading to cell survival, proliferation, and inflammation |
| Effect on Tumor Cells | Induction of apoptosis and necrosis | Stimulation of growth, proliferation, invasion, and metastasis |
| Effect on Tumor Microenvironment | Destruction of tumor vasculature | Promotion of chronic inflammation and angiogenesis |
| Clinical Relevance | Basis for early TNF-α-based cancer therapies | Association with more advanced disease and poorer prognosis |
Modulation of TNF-α-induced Pathways by this compound in Cancer Models
Currently, there is a lack of specific published preclinical research detailing the effects of "this compound" on cancer models. The available information primarily characterizes it as a potent and orally active inhibitor of TNF-α, with an IC50 of 25 nM, that has been investigated in the context of rheumatoid arthritis. medchemexpress.com Its mechanism of action is described as distorting the TNF-α trimer, which leads to aberrant signaling upon binding to TNFR1. medchemexpress.com
Based on this mechanism, one can hypothesize how this compound might modulate TNF-α-induced pathways in cancer models. By inhibiting TNF-α, this compound would be expected to primarily block the pro-tumorigenic activities of this cytokine.
Hypothesized Effects of this compound in Cancer Models:
Inhibition of NF-κB Activation: A primary consequence of TNF-α inhibition by this compound would likely be the suppression of the NF-κB signaling pathway. nih.gov This could lead to a reduction in the expression of pro-survival and pro-inflammatory genes, potentially sensitizing cancer cells to apoptosis and inhibiting tumor growth. nih.gov
Reduction of Tumor-Promoting Inflammation: By blocking TNF-α, a key mediator of inflammation, this compound could attenuate the chronic inflammatory conditions within the tumor microenvironment that are known to drive cancer progression. frontiersin.org
Inhibition of Metastasis: TNF-α has been implicated in promoting cancer cell invasion and metastasis. nih.gov Therefore, inhibition of TNF-α by this compound could potentially reduce the metastatic potential of tumors.
It is important to emphasize that these are hypothetical effects based on the known roles of TNF-α in cancer. Rigorous preclinical studies in various cancer models would be necessary to validate these hypotheses and to understand the precise impact of this compound on tumor biology. Such studies would need to investigate the compound's effects on tumor growth, apoptosis, and the modulation of key signaling pathways like NF-κB in different cancer cell lines and in vivo tumor models.
| Signaling Pathway/Cellular Process | Known Role of TNF-α | Hypothesized Effect of this compound |
|---|---|---|
| NF-κB Pathway | Activation, leading to pro-survival and pro-inflammatory gene expression | Inhibition, leading to decreased cell survival and inflammation |
| Apoptosis | Can induce apoptosis via TNFR1, but this is often counteracted by NF-κB | May sensitize cancer cells to apoptosis by blocking the pro-survival NF-κB signal |
| Tumor Cell Proliferation | Can promote proliferation | Inhibition of proliferation |
| Invasion and Metastasis | Can promote invasion and metastasis | Inhibition of invasion and metastasis |
| Angiogenesis | Can promote the formation of new blood vessels | Inhibition of angiogenesis |
Future Directions and Translational Research Perspectives for Tnf Alpha in 2
Strategies for Developing Next-Generation Small Molecule TNF-α Inhibitors Based on TNF-alpha-IN-2
The chemical scaffold of this compound provides a robust starting point for the development of next-generation inhibitors with improved properties. Advanced medicinal chemistry strategies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
Structure-Based Drug Design (SBDD): The crystal structure of TNF-α in complex with an inhibitor reveals that small molecules can bind at the interface between TNF-α subunits, displacing one subunit and leading to the disassembly of the functional trimer. rcsb.org Leveraging the known structural information of how this compound binds to and distorts the TNF-α trimer, SBDD can be employed to design new analogues. medchemexpress.comnih.gov This approach allows for the rational design of modifications to the this compound scaffold to enhance binding affinity and specificity.
Scaffold Hopping: This technique involves searching for isosteric replacements for the core structure of a lead compound while retaining its biological activity. semanticscholar.org Starting from the 4-aminoquinoline (B48711) or 4-aminonaphthyridine core, which are potent TNF-α inhibitors, scaffold hopping can identify novel chemical classes. nih.gov This strategy is valuable for discovering compounds with different intellectual property profiles and potentially improved absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to novel pockets on the TNF-α protein. These fragments can then be grown or linked to create more potent molecules, potentially with mechanisms complementary to that of this compound. This approach could lead to inhibitors that, for instance, stabilize a receptor-incompetent conformation of the TNF trimer, a mechanism that has been successfully explored for other small molecule TNF inhibitors. researchgate.net
Below is an interactive table summarizing key strategies for next-generation inhibitor development.
| Strategy | Description | Application to this compound | Key Tools |
| Structure-Based Drug Design (SBDD) | Utilizes high-resolution 3D structural information of the target-ligand complex to guide drug design. | Design of new analogues with enhanced binding affinity and specificity for the TNF-α trimer interface. | X-ray Crystallography, NMR Spectroscopy, Computational Modeling |
| Scaffold Hopping | Replaces the core chemical structure of the lead compound with a topologically different scaffold while maintaining biological activity. | Identification of novel chemotypes based on the this compound structure to improve properties and expand patentability. nih.govresearchgate.net | Virtual Screening, Pharmacophore Modeling, Free Energy Perturbation. nih.gov |
| Fragment-Based Drug Discovery (FBDD) | Identifies low-molecular-weight fragments that bind to the target protein, which are then optimized into lead compounds. | Discovery of novel binding sites on TNF-α to develop inhibitors with alternative or complementary mechanisms. researchgate.net | Surface Plasmon Resonance (SPR), X-ray Crystallography, NMR |
Exploration of Novel Mechanisms of TNF-α Inhibition Beyond Current Understanding of this compound
While this compound functions by distorting the TNF-α trimer, future research can explore other innovative mechanisms to modulate TNF-α activity, offering alternative therapeutic avenues. medchemexpress.com
Targeting Downstream Signaling Pathways: TNF-α exerts its effects by binding to its receptors, TNFR1 and TNFR2, which triggers intracellular signaling cascades involving pathways like nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govyoutube.com Developing small molecules that selectively inhibit key nodes in these downstream pathways, such as RIPK1 or IKK, could offer a more nuanced approach to controlling TNF-α-driven inflammation. youtube.com This strategy could potentially mitigate side effects associated with broad TNF-α suppression.
Selective Receptor Modulation: TNFR1 and TNFR2 have distinct and sometimes opposing functions. nih.gov TNFR1 is ubiquitously expressed and primarily mediates pro-inflammatory and apoptotic signals, whereas TNFR2 expression is more restricted (mainly to immune cells) and can promote cell survival and tissue regeneration. nih.govnih.gov The current mechanism of this compound leads to aberrant signaling through TNFR1. medchemexpress.com A novel strategy would be to develop molecules that selectively block TNFR1 while preserving or even agonizing TNFR2 signaling, which could be beneficial for promoting regulatory T cell function and tissue repair. frontiersin.org
Inhibition of Trimer Formation: The active form of TNF-α is a homotrimer. wikipedia.orgrcsb.org Small molecules could be designed to bind to TNF-α monomers, preventing their assembly into the functional trimeric complex. Plant-derived compounds have been investigated for their potential to inhibit TNF-α function by targeting the dimer to prevent trimeric association. mdpi.com This approach would halt the cytokine's activity at a very early stage.
The following table compares different mechanisms of TNF-α inhibition.
| Mechanism | Description | Example Compounds/Strategy | Potential Advantage |
| Trimer Distortion/Destabilization | Small molecule binds to the TNF-α trimer, causing an allosteric change or dissociation that prevents effective receptor binding. | This compound, SPD-304 medchemexpress.comrcsb.orgresearchgate.net | Orally available, direct targeting of the cytokine. |
| Downstream Signal Inhibition | Inhibits key kinases or adaptor proteins within the TNFR1/2 intracellular signaling cascades (e.g., NF-κB, MAPK pathways). | RIPK1 inhibitors, IKK inhibitors. youtube.comacs.org | More targeted immunomodulation, potentially fewer systemic side effects. |
| Selective Receptor Blockade | Aims to specifically block TNFR1-mediated inflammation while sparing potentially beneficial TNFR2 signaling. | TNFR1-selective antagonistic antibodies or small molecules. frontiersin.org | Reduced risk of immunosuppression, potential for tissue repair promotion. |
| Inhibition of Trimer Formation | Prevents the association of TNF-α monomers into the biologically active trimeric form. | Plant-derived molecules like Amoradicin and Paeoniflorin. mdpi.com | Acts early in the activation pathway of the cytokine. |
Integration of Multi-omics Data in Preclinical Research for this compound Characterization
To gain a deeper understanding of the biological effects of this compound and to identify patients most likely to respond, integrating multi-omics data into preclinical research is essential. This approach provides a holistic view of the molecular changes induced by the inhibitor.
Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression in relevant cell types (e.g., macrophages, synovial fibroblasts) following treatment with this compound. This can reveal the specific signaling pathways modulated by the compound and identify potential biomarkers of response or non-response. nih.gov Studies on other TNF inhibitors have identified early transcriptomic signatures of successful treatment. nih.gov
Proteomics: Mass spectrometry-based proteomics can quantify changes in the protein landscape of cells or tissues treated with this compound. tandfonline.com This can validate the findings from transcriptomics and provide further insights into the drug's mechanism of action by identifying changes in protein phosphorylation, which is critical for signal transduction. iriseekhout.commdpi.com However, some studies suggest that proteomic approaches have yet to provide reproducible predictors of response to TNF inhibitors. tandfonline.com
Bioinformatics and Machine Learning: Integrating large datasets from transcriptomics, proteomics, and other 'omics' platforms requires sophisticated bioinformatics tools and machine learning algorithms. nih.gov These approaches can identify complex molecular signatures and build predictive models to classify potential responders and non-responders to this compound therapy, paving the way for personalized medicine.
This table outlines the application of multi-omics in the preclinical characterization of this compound.
| Omics Technology | Application | Data Generated | Potential Insights |
| Transcriptomics (RNA-Seq) | Profiling gene expression changes in response to this compound. | Differentially expressed genes and pathways. | Elucidation of mechanism of action, identification of response biomarkers. nih.gov |
| Proteomics (Mass Spectrometry) | Quantifying global protein expression and post-translational modifications. | Changes in protein abundance and phosphorylation status. | Validation of transcriptomic data, direct insight into signaling pathway modulation. tandfonline.comnih.gov |
| Metabolomics | Analyzing changes in small molecule metabolites. | Altered metabolic pathways. | Understanding the impact on cellular metabolism and inflammation. |
| Bioinformatics/Machine Learning | Integrating and analyzing multi-omics datasets. | Predictive models, molecular signatures. | Patient stratification, identification of novel drug targets. |
Development of Advanced Preclinical Models for Enhanced Efficacy and Mechanism Validation of this compound
To improve the translation of preclinical findings to clinical success, it is imperative to test this compound in advanced models that more accurately recapitulate human physiology and disease.
Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells or tissues, or genetically engineered to express human genes. nih.gov For instance, a mouse model expressing human TNF-α would be invaluable for testing the in vivo efficacy and pharmacodynamics of this compound against the human target. evotec.com Humanized mouse models of specific diseases, such as rheumatoid arthritis or inflammatory bowel disease (IBD), provide a more relevant system to predict clinical outcomes compared to conventional rodent models. nih.govbiocytogen.comgenoway.com
Organ-on-a-Chip Technology: Organ-on-a-chip platforms are microfluidic devices that culture human cells in a 3D microenvironment to mimic the structure and function of human organs, such as the intestine, lung, or synovial joint. emulatebio.comnih.gov These systems allow for the study of drug effects in a dynamic, physiologically relevant context. mit.edu An "inflammation-on-a-chip" model could be used to investigate the effect of this compound on immune cell recruitment and tissue barrier function, providing mechanistic insights that are difficult to obtain from traditional cell cultures or animal models. emulatebio.comdynamic42.com
The table below compares advanced preclinical models for this compound evaluation.
| Model | Description | Advantages | Limitations |
| Conventional Mouse Models (e.g., CIA) | Immunocompetent mice in which arthritis is induced (e.g., by collagen). | Well-established, provides systemic in vivo data. | Species differences in immune response and drug metabolism. nih.gov |
| Humanized Mouse Models | Immunodeficient mice with a reconstituted human immune system or expressing human TNF-α. nih.govevotec.com | Allows testing against the human target in a complex in vivo system; better prediction of human immune response. | Incomplete immune reconstitution; potential for graft-versus-host disease. |
| Organ-on-a-Chip | 3D microfluidic cell culture devices that mimic human organ physiology. nih.gov | High physiological relevance using human cells; allows for real-time imaging and mechanistic studies. nih.gov | Lacks systemic circulation and complex organ-organ interactions. mit.edu |
Q & A
Q. What experimental approaches are recommended to validate the specificity of TNF-alpha-IN-2 in cellular assays?
To ensure assay specificity, include controls such as uninduced cell lysates (e.g., unstimulated THP-1 or RAW 264.7 cells) and use inhibitors like Brefeldin A (BFA) to block TNF-alpha secretion, ensuring intracellular retention for accurate detection . Validate antibody specificity via Western blot (WB) by comparing induced vs. uninduced samples and confirming molecular weight consistency (17–26 kDa for TNF-alpha isoforms). Cross-check results with alternative methods like ELISA or qPCR to rule off-target effects .
Q. How should researchers design in vitro experiments to assess this compound’s inhibitory efficacy?
Use LPS or TPA to stimulate TNF-alpha production in immune cells (e.g., THP-1 macrophages) and apply this compound at varying concentrations. Include dose-response curves (0.1–100 μM) and time-course analyses (e.g., 6–48 hours). Normalize data to housekeeping proteins (e.g., β-actin) and include positive controls (e.g., known TNF-alpha inhibitors) and negative controls (unstimulated cells). Report statistical significance using ANOVA or t-tests with p-values <0.05 .
Q. What methodologies are critical for confirming this compound’s mechanism of action in inflammatory models?
Combine functional assays (e.g., NF-κB luciferase reporter systems) with cytokine profiling (e.g., multiplex ELISA for IL-1β, IL-6) to assess downstream signaling. Use siRNA knockdown or CRISPR-Cas9 to silence TNF-alpha receptors (TNFR1/2) and verify inhibitor dependency on these pathways. Include cytotoxicity assays (e.g., MTT) to distinguish anti-inflammatory effects from cell death .
Advanced Research Questions
Q. How can researchers address variability in this compound’s inhibitory efficacy across cell lines or animal models?
Conduct comparative studies using multiple models (e.g., primary human macrophages, murine RAW 264.7 cells) to identify species- or tissue-specific responses. Optimize protocols by adjusting stimulation agents (e.g., LPS concentration) or culture conditions (e.g., serum-free media). Use meta-analysis to reconcile discrepancies, referencing guidelines for reporting biological variation .
Q. What statistical strategies are recommended for analyzing dose-response data in this compound studies?
Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC50 values. Use mixed-effects models for repeated measures or clustered data. Validate assumptions via residual plots and leverage bootstrapping for confidence intervals. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .
Q. How should researchers optimize protocols for co-administering this compound with other pathway inhibitors?
Perform synergy assays (e.g., Chou-Talalay method) to evaluate additive, synergistic, or antagonistic effects. Pre-treat cells with this compound before adding secondary inhibitors (e.g., JAK/STAT blockers) to delineate temporal dependencies. Monitor cross-talk via phosphoproteomics or RNA-seq .
Q. What steps ensure reproducibility of this compound findings across independent laboratories?
Adhere to FAIR data principles: share raw data (e.g., flow cytometry FCS files), detailed protocols (e.g., antibody dilutions, buffer compositions), and code for analysis. Use standardized cell lines from repositories (e.g., ATCC) and pre-validate critical reagents (e.g., TNF-alpha ELISA kits) .
Q. How can multi-omics data be integrated to elucidate this compound’s broader biological impact?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling networks. Use pathway enrichment tools (e.g., GSEA, Ingenuity) to identify overrepresented pathways. Validate hypotheses with targeted assays (e.g., phospho-kinase arrays) .
Q. What methodologies resolve contradictions in this compound’s reported pro- vs. anti-apoptotic roles?
Contextualize findings by comparing experimental conditions (e.g., cell type, TNF-alpha concentration, exposure duration). Use genetic models (e.g., TNF-alpha knockout cells) to isolate inhibitor-specific effects. Apply systematic reviews to assess bias in literature, following PRISMA guidelines .
Q. How should researchers investigate long-term TNF-alpha inhibition and potential resistance mechanisms?
Establish chronic exposure models (e.g., 4–8 weeks) and monitor adaptive changes via RNA-seq or chromatin accessibility assays (ATAC-seq). Profile resistance markers (e.g., efflux pumps, TNF receptor mutations) and test combinatorial therapies to overcome resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
